(3-Methoxy-2-nitrophenyl)methanamine
Description
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(3-methoxy-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5,9H2,1H3 |
InChI Key |
QOVLSXCEAYTINQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CN |
Origin of Product |
United States |
Preparation Methods
Nitration of Methoxy-Substituted Aromatic Precursors
A common initial step is the nitration of 3-methoxybenzaldehyde or 3-methoxyacetophenone to install the nitro group ortho to the methoxy substituent.
- Reagents & Conditions: Typically, a nitrating mixture of concentrated nitric acid and sulfuric acid is used at low to moderate temperatures (0 to 45 °C) to control regioselectivity and minimize side products.
- Outcome: The major product is 3-methoxy-2-nitrobenzaldehyde or 3-methoxy-2-nitroacetophenone, with minor isomeric nitration products formed in 8-20% proportions depending on conditions.
Reduction of the Nitro Group to Amino Group
The nitro group is then selectively reduced to an amino group while preserving the methoxy substituent and other functionalities.
- Common Reducing Agents: Iron powder with hydrochloric acid, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere, or chemical reductants such as sodium dithionite.
- Typical Conditions: Mild acidic or neutral conditions at ambient temperature to 40 °C are employed to avoid over-reduction or demethylation of the methoxy group.
Introduction or Preservation of the Methanamine Group
The methanamine substituent can be introduced by reduction of a corresponding aldehyde or by substitution reactions on a suitable precursor.
- Method 1: Reduction of 3-methoxy-2-nitrobenzaldehyde to the corresponding benzylamine derivative using reductive amination or catalytic hydrogenation.
- Method 2: Nucleophilic substitution on a halomethyl derivative (e.g., chloromethyl intermediate) with ammonia or amine sources, though this is less common due to the lacrimatory and difficult-to-control nature of halomethyl intermediates.
Representative Synthetic Procedure
Alternative and Advanced Methods
Base-Mediated Reductive Cyclization (Related Nitrophenyl Amines)
Recent literature describes base-mediated reductive cyclization methods for nitrophenyl derivatives, which can be adapted for methanamine synthesis by modifying the substituents and reaction conditions. These methods use mild bases and reductants to achieve selective transformations without harsh acidic conditions.
Buchwald–Hartwig Coupling for Amination
Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be employed to introduce amine groups onto nitro-substituted aromatic rings. This method uses palladium acetate, phosphine ligands, and bases like cesium carbonate under heating (110 °C) to achieve N-arylation efficiently. Although more common for diaryl amines, this approach could be adapted for methanamine derivatives.
Analytical Data and Reaction Monitoring
- NMR Spectroscopy: Characteristic aromatic proton shifts around δ 6.8–8.0 ppm for the substituted phenyl ring; methoxy protons appear near δ 3.7 ppm; methanamine protons typically show multiplets in δ 2.5–3.5 ppm region.
- Chromatography: Flash column chromatography on silica gel with hexane/ethyl acetate gradients is standard for purification.
- Yields: Stepwise yields range from 70% to 95%, with overall yields depending on scale and purification efficiency.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (3-Methoxy-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Methoxy-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-2-nitrophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The methoxy group may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : The electron-donating methoxy group in (3-Methoxy-2-nitrophenyl)methanamine deactivates the aromatic ring, directing electrophilic substitutions to specific positions. In contrast, the nitro group is electron-withdrawing, enhancing stability but reducing reactivity. This combination makes the compound a versatile intermediate for controlled functionalization .
- Synthesis Efficiency : The target compound’s 60% yield reflects the complexity of multi-step synthesis, including bromination and coupling. Simpler analogs, such as (3-nitrophenyl)methanamine, achieve higher yields (71%) via catalytic methods .
Table 2: Bioactivity Comparisons
Key Observations:
- Linker and Substituent Roles : In SIRT2 inhibitors like (5-Phenylfuran-2-yl)methanamine derivatives, urea linkers and carboxyl groups are critical for binding . The absence of such groups in this compound limits its direct biological utility but highlights its niche in material science.
- Positional Isomerism : N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine demonstrates how meta-nitro and para-methoxy groups on separate rings could influence electronic properties differently compared to the target compound’s ortho-nitro and meta-methoxy configuration.
Key Observations:
- Solubility and Reactivity : The nitro group in the target compound likely reduces solubility in aqueous media compared to methoxy-dominated analogs like 3-(2'-Methoxyethoxy)propylamine .
Q & A
Q. What are the common synthetic routes for (3-Methoxy-2-nitrophenyl)methanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nitration and methoxylation steps. For example, a nitration reaction on a methoxy-substituted toluene derivative can introduce the nitro group at the ortho position. Subsequent reduction of the nitro group to an amine (e.g., using catalytic hydrogenation or iron powder in acidic conditions) yields the methanamine derivative. Optimization strategies include:
- Varying catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures to minimize byproducts.
- Using protecting groups to prevent undesired side reactions during methoxylation.
- Monitoring reaction progress via TLC or HPLC to identify optimal termination points .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the positions of methoxy, nitro, and amine groups. For instance, aromatic protons adjacent to nitro groups show deshielding (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Stretching frequencies for -NO (~1520 cm) and -NH (~3300 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
Q. What are the primary chemical reactions (e.g., oxidation, reduction) that this compound undergoes?
- Methodological Answer :
- Reduction : The nitro group can be reduced to an amine under acidic conditions (e.g., Fe/HCl), though competing reduction of the methoxy group must be controlled .
- Substitution : The amine group may undergo alkylation or acylation. For example, reaction with benzoyl chloride forms a stable amide derivative .
- Oxidation : Controlled oxidation of the amine to a nitroso intermediate is possible but requires careful monitoring to avoid over-oxidation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic parameters (e.g., Fukui indices) to identify reactive sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic attacks to specific positions on the aromatic ring .
- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) to guide derivative design. Software like AutoDock Vina can model interactions with active sites .
Q. What strategies can resolve contradictions in crystallographic data during structure determination of derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data to address disorder or twinning. For example, splitting occupancy ratios for overlapping atoms improves model accuracy .
- Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths and angles.
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., hydrogen bonds) to validate packing arrangements .
Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?
- Methodological Answer :
- Quantitative Structure-Activity Relationship (QSAR) : Model substituent effects (e.g., Hammett σ values) on bioactivity. For instance, electron-donating methoxy groups may enhance receptor binding by altering charge distribution .
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) to correlate electronic effects with IC values. Use Michaelis-Menten kinetics to study competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
